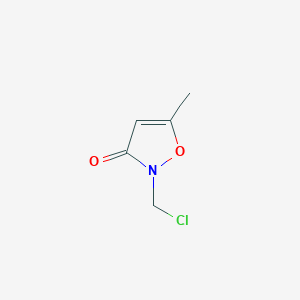
6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-galactopyranoside” is a chemical compound with the molecular formula C16H16F2O8 . It is also known as β-D-Glucopyranosiduronic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzopyran ring (a fused benzene and pyran ring) with two fluorine atoms and one methyl group attached. Additionally, it has a beta-D-galactopyranoside (a type of sugar) attached to the benzopyran ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 374.290 Da . Other physical and chemical properties like melting point, boiling point, density, etc., are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
NMR Spectroscopy : Research by Kováč and Glaudemans (1983) focused on the 13C NMR spectra of methyl deoxyfluoro-β-D-galactopyranosides and their derivatives, which aids in interpreting the spectra of deoxyfluoro-β-D-galactopyranose-containing oligosaccharides and related substances (Kováč & Glaudemans, 1983).
Synthesis of Analogs : Daves, Kováč, and Glaudemans (1990) synthesized a 4-deoxy-4-fluoro analog of methyl O-β-D-galactopyranosyl-(1→6)-β-D-galactopyranoside, contributing to the understanding of the synthesis and properties of fluorinated carbohydrates (Daves, Kováč, & Glaudemans, 1990).
Crystal Structure Analysis : Krajewski et al. (1985) conducted a study on the synthesis, crystal structure, and conformation of a derivative of this compound, revealing insights into its molecular structure (Krajewski et al., 1985).
Synthesis of Related Compounds : Ješelnik et al. (2000) developed a stereoselective method for synthesizing 4-deoxynovobiocin-related glycosides, highlighting the versatility of this compound in creating structurally diverse molecules (Ješelnik et al., 2000).
Synthesis of Sugar Derivatives : Lipták et al. (2004) worked on synthesizing sugar sulfonic acids by nucleophilic displacement reactions, demonstrating the compound's utility in creating biochemically significant derivatives (Lipták et al., 2004).
Applications in Chemical Research
Derivative Preparation : Kihlberg et al. (1988) synthesized and analyzed the calculated conformations of various derivatives of methyl β-d-galabioside, including the 6-deoxy-6-fluoro derivative, which aids in understanding molecular interactions and conformations (Kihlberg et al., 1988).
Reactivity Studies : El-Kafrawy et al. (1990) studied the reactivities of coumarin derivatives, demonstrating the chemical versatility and reactivity of compounds related to "6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-galactopyranoside" (El-Kafrawy et al., 1990).
Eigenschaften
IUPAC Name |
6,8-difluoro-4-methyl-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2O8/c1-5-2-9(20)25-14-6(5)3-7(17)15(10(14)18)26-16-13(23)12(22)11(21)8(4-19)24-16/h2-3,8,11-13,16,19,21-23H,4H2,1H3/t8-,11+,12+,13-,16+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLOUZMEHMDFKY-DSERSLQPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)F)OC3C(C(C(C(O3)CO)O)O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)F)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608907 |
Source


|
| Record name | 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-galactopyranoside | |
CAS RN |
215868-26-1 |
Source


|
| Record name | 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














